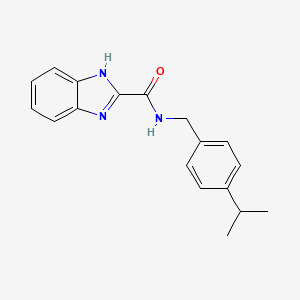

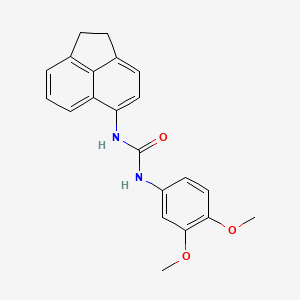

N-(4-异丙基苄基)-1H-苯并咪唑-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzimidazole derivatives generally involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under various conditions. A study on the synthesis of benzimidazole carboxamides highlighted a range of synthetic approaches, including direct condensation/cyclization reactions and more complex procedures involving intermediate formation (Ghandi, Zarezadeh, & Taheri, 2010). Another research detailed a metal-free, one-pot synthesis method for 2-substituted-1H-4-carboxamide benzimidazoles, showcasing the efficiency and selectivity of this green synthetic protocol (Zhang, Yang, Li, & Sun, 2019).

Molecular Structure Analysis

Benzimidazole derivatives exhibit a wide range of molecular structures, with various substitutions influencing their physical and chemical properties. The crystal structure determination and analysis of similar compounds provide insights into the molecular geometry, tautomeric forms, and intermolecular interactions, which are crucial for understanding their biological activity and reactivity (Hranjec et al., 2012).

Chemical Reactions and Properties

Benzimidazole carboxamides participate in a variety of chemical reactions, influenced by the nature of substituents on the benzimidazole core. The reactivity patterns of these compounds are essential for designing derivatives with desired biological activities. Studies on their chemical reactions often focus on the introduction of functional groups that modulate their pharmacological properties (Liu et al., 2021).

科学研究应用

癌症治疗应用

- 类似于N-(4-异丙基苄基)-1H-苯并咪唑-2-甲酰胺的化合物在癌症治疗中显示出前景,特别是作为聚(ADP-核糖)聚合酶(PARP)酶的抑制剂,该酶参与DNA修复。一种这样的化合物ABT-888对PARP-1和PARP-2酶表现出显着的效力,并且在与化疗联合使用时在黑色素瘤和乳腺癌的临床前模型中显示出疗效Penning et al., 2009.

抗氧化潜力

- 已经合成并评估了具有甲酰胺基的苯并咪唑衍生物的抗氧化活性,显示出有希望的结果。发现某些衍生物比参考抗氧化剂丁基羟基甲苯(BHT)具有显着更强的抗氧化活性,表明它们作为新型抗氧化剂的潜在用途Cindrić et al., 2019.

抗菌和抗病毒作用

- 研究探索了苯并咪唑-2-甲酰胺衍生物对金黄色葡萄球菌、大肠杆菌和白色念珠菌等病原体的抗菌活性。某些化合物表现出有效的活性,表明它们作为抗菌剂的潜力Göker et al., 2001.

- 此外,苯并咪唑-N-氨基甲酸酯在非细胞毒性浓度下显示出抗病毒活性,由于其结构特征,特定衍生物对病毒靶标表现出增强的活性Garuti, Roberti, Gentilomi, 2000.

作用机制

安全和危害

As with any chemical compound, handling “N-(4-isopropylbenzyl)-1H-benzimidazole-2-carboxamide” would require appropriate safety precautions. This could include wearing protective clothing and eye protection, and ensuring good ventilation. The specific hazards associated with this compound would depend on its physical and chemical properties .

未来方向

The study and application of “N-(4-isopropylbenzyl)-1H-benzimidazole-2-carboxamide” could be a promising area of research, particularly if this compound shows biological activity. Future research could explore its potential uses in medicine, its mechanism of action, and ways to optimize its synthesis .

属性

IUPAC Name |

N-[(4-propan-2-ylphenyl)methyl]-1H-benzimidazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O/c1-12(2)14-9-7-13(8-10-14)11-19-18(22)17-20-15-5-3-4-6-16(15)21-17/h3-10,12H,11H2,1-2H3,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMRBSMYENMYSAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CNC(=O)C2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-propan-2-ylphenyl)methyl]-1H-benzimidazole-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-tert-butyl-4-[(4-methylbenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5558325.png)

![8-[(2-ethylpyrimidin-5-yl)carbonyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5558330.png)

![N-methyl-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide](/img/structure/B5558345.png)

![(3aS*,7aR*)-5-methyl-2-[(5-methylpyrazin-2-yl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5558356.png)

![4-chloro-1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5558369.png)

![N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5558373.png)

![N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide](/img/structure/B5558395.png)

![(1R*,3S*)-7-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5558404.png)